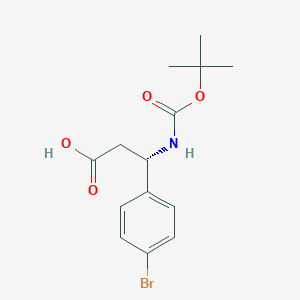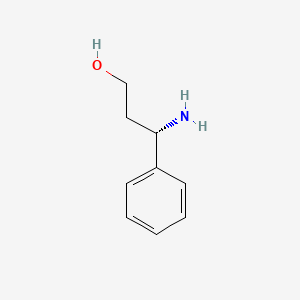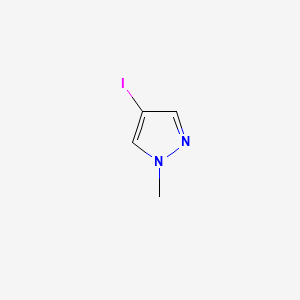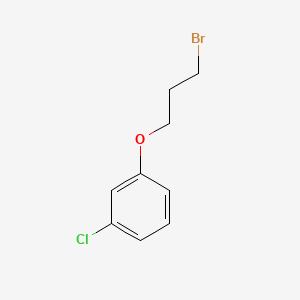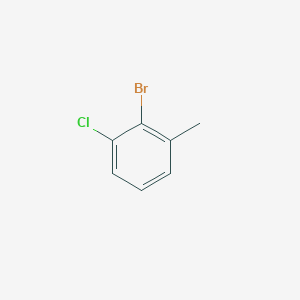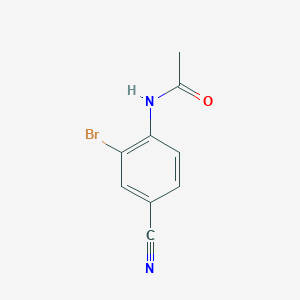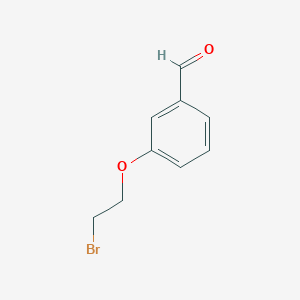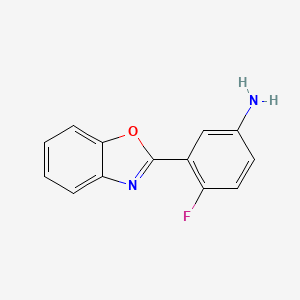
3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline" is not directly mentioned in the provided papers. However, the papers discuss various benzoxazole derivatives and their applications, which can provide insights into the chemical behavior and properties that might be relevant to the compound . Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms. These compounds are known for their diverse applications, including their use in fluorescent probes, chemosensors, and pharmaceuticals due to their unique photophysical properties and biological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves multi-step procedures starting from various precursors. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole is achieved through a two-step process from the corresponding 2-(pentafluorophenyl)benzazoles . Similarly, other benzoxazole derivatives are synthesized using different starting materials and conditions, such as the use of lead tetraacetate in DMSO to oxidize Schiff bases or the reaction of nitrobenzimidazoles with benzyl cyanide . These methods highlight the versatility of synthetic approaches to access various benzoxazole derivatives.
Molecular Structure Analysis
Benzoxazole derivatives exhibit interesting molecular structures that contribute to their unique properties. For example, the presence of substituents on the benzoxazole core can significantly influence the photophysical properties of these compounds. The molecular structure often includes aromatic systems that can participate in intramolecular charge-transfer excited states, as evidenced by large excited-state dipole moments . The molecular structure can also dictate the specificity of these compounds towards metal ion detection, as seen in various benzoxazole derivatives that act as chemosensors .
Chemical Reactions Analysis
Benzoxazole derivatives can participate in a variety of chemical reactions. They can act as fluorogenic reagents for the detection of primary amines , serve as fluorescent probes sensitive to pH and metal cations , and form complexes with metal ions . The reactivity of these compounds is often influenced by the presence of electron-withdrawing or electron-donating groups, which can affect their acidity, basicity, and overall chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are closely related to their molecular structure. These compounds often exhibit solvatochromism, where their absorption and emission spectra are sensitive to solvent polarity . They can also show high sensitivity to pH changes and selectivity towards specific metal cations . The fluorescence properties, such as quantum yields and lifetimes, can vary significantly with solvent polarity, indicating their potential use in biophysical studies . Additionally, some benzoxazole derivatives have been found to possess antibacterial activity, further demonstrating the diverse properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Fluorescent Probe Development
- Sensing Metal Cations and pH: Benzoxazole derivatives have shown potential as fluorescent probes for sensing metal cations and pH changes. They exhibit high sensitivity and selectivity towards certain metal cations and display a large fluorescence enhancement under basic conditions (Tanaka et al., 2001).
Photophysical Properties
- Studying Solvatochromism in Synthetic Compounds: Benzoxazole derivatives like 3-(2-benzoxazol-5-yl)alanine derivatives have been used to study solvatochromic behavior, which is essential in understanding the polarity of the microenvironment in biophysical studies. Their photophysical properties can be altered by substituents on the nitrogen atom (Guzow et al., 2013).
Medical Imaging
- Imaging of Cerebral β-Amyloid Plaques: Specific benzoxazole derivatives have been synthesized and evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, showing high affinity and suitability for brain imaging (Cui et al., 2012).
Fluorescence Efficiency
- Development of Blue Light Emitting Derivatives: Certain benzoxazole derivatives have been synthesized to improve fluorescence characteristics, emitting blue light in the region of 450 to 495 nm. They have been studied for their quantum yield and emission wavelength (Mahadevan et al., 2014).
Chemical Sensing
Detection and Quantitation of Thiols
Benzoxazole derivatives have been identified as sensitive reagents for thiol detection and quantitation, showing significant fluorescence enhancement upon thiol addition. This makes them suitable as fluorescent probes in biochemical research (Nair & Rajasekharan, 2004).
Antimicrobial Activity Studies
Some benzoxazole derivatives have been synthesized and evaluated for their fluorescent properties and antimicrobial activity, highlighting the potential for biological applications in studying bacterial and fungal strains (Phatangare et al., 2013).
Fluorescent Macrocyclic Chemosensors
Benzoxazole-based macrocyclic chemosensors have been developed for optical detection of metal ions like Zn2+ and Cd2+ in aqueous mediums. These compounds exhibit significant fluorescence enhancement upon metal ion coordination, useful in chemical sensing applications (Paderni et al., 2022).
Lipophilicity Studies in Chromatography
The lipophilicity of benzoxazole derivatives has been studied using reversed-phase thin-layer chromatography, providing insights into their hydrophobic characteristics and behavior in chromatographic processes (Skibiński et al., 2011).
Wirkmechanismus
Target of Action
Benzoxazole derivatives have been found to interact with various targets, such asCathepsin S , which plays a crucial role in immune responses.
Mode of Action
Benzoxazole derivatives are known for their wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . They have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Biochemical Pathways
Benzoxazole derivatives have been associated with a variety of biochemical pathways due to their broad substrate scope and functionalization .
Pharmacokinetics
The pharmacokinetic properties of similar benzoxazole derivatives have been investigated .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
The synthesis of benzoxazole derivatives has been reported to be influenced by various reaction conditions and catalysts .
Eigenschaften
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-4-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPQMNYKHHIKRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382432 |
Source


|
| Record name | 3-(1,3-benzoxazol-2-yl)-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220705-28-2 |
Source


|
| Record name | 3-(1,3-benzoxazol-2-yl)-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


